molecular formula C10H8BrNO B6263244 6-bromo-3-methyl-1,2-dihydroquinolin-2-one CAS No. 113092-95-8

6-bromo-3-methyl-1,2-dihydroquinolin-2-one

Cat. No. B6263244
CAS RN: 113092-95-8
M. Wt: 238.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-1,2-dihydroquinolin-2-one, sometimes referred to as BMQ, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a quinoline ring structure with a bromine atom at the 6th position and a methyl group at the 3rd position. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. In

Scientific Research Applications

BMQ has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. BMQ has also been used in the study of signal transduction pathways, and has been found to be a potent inhibitor of protein tyrosine kinases. Additionally, BMQ has been used in the study of metabolic pathways, and has been found to be a useful inhibitor of the enzymes involved in these pathways.

Mechanism of Action

The mechanism of action of BMQ is not yet fully understood. It is believed that BMQ binds to the active site of enzymes, blocking the binding of the substrate, and thus inhibiting the enzyme's activity. Additionally, BMQ is believed to interact with receptor-ligand interactions, blocking the binding of the ligand to the receptor and thus inhibiting the receptor's activity.
Biochemical and Physiological Effects
BMQ has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in metabolic pathways, and has been found to be a potent inhibitor of protein tyrosine kinases. Additionally, BMQ has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of BMQ in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, there are also some limitations to using BMQ in laboratory experiments. It is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not very stable in the presence of light and oxygen, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for BMQ research. One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with enzymes and receptors. Additionally, further research could be done to investigate its potential applications in the treatment of diseases such as cancer and inflammation. Additionally, further research could be done to investigate its potential applications in drug delivery and drug targeting. Finally, further research could be done to investigate its potential applications in other areas, such as food science and biotechnology.

Synthesis Methods

BMQ can be synthesized by a variety of methods, including the Buchwald–Hartwig cross-coupling reaction, the Suzuki–Miyaura cross-coupling reaction, and the Sonogashira cross-coupling reaction. The Buchwald–Hartwig cross-coupling reaction is the most common method for synthesizing BMQ, and involves the reaction of a brominated quinoline with a methyl Grignard reagent. The Suzuki–Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the reaction of a brominated quinoline with a methyl boronic acid. The Sonogashira cross-coupling reaction is a copper-catalyzed reaction that involves the reaction of a brominated quinoline with a methyl organometallic reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-1,2-dihydroquinolin-2-one involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "2-methylquinoline", "bromine", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "sodium acetate", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Bromination of 2-methylquinoline with bromine in the presence of glacial acetic acid and sodium acetate to yield 6-bromo-2-methylquinoline.", "Step 2: Conversion of 6-bromo-2-methylquinoline to 6-bromo-3-methylquinoline by refluxing with sodium hydroxide.", "Step 3: Cyclization of 6-bromo-3-methylquinoline with acetic anhydride in the presence of hydrochloric acid to form 6-bromo-3-methyl-1,2-dihydroquinoline-2-one.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from a suitable solvent." ] }

CAS RN

113092-95-8

Product Name

6-bromo-3-methyl-1,2-dihydroquinolin-2-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.